molecular formula C18H29N3O7S B1682284 Xanomeline tartrate CAS No. 152854-19-8

Xanomeline tartrate

カタログ番号 B1682284
CAS番号: 152854-19-8
分子量: 431.5 g/mol
InChIキー: SJSVWTMVMBGIHQ-LREBCSMRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Xanomeline tartrate is a small molecule muscarinic acetylcholine receptor agonist . It was first synthesized in a collaboration between Eli Lilly and Novo Nordisk as an investigational therapeutic being studied for the treatment of central nervous system disorders . Its pharmacological action is mediated primarily through stimulation of central nervous system muscarinic M1 and M4 receptor subtypes . Xanomeline/trospium is currently being developed as a combination drug .


Molecular Structure Analysis

The molecular formula of Xanomeline tartrate is C18H29N3O7S . It has an average mass of 431.504 Da and a monoisotopic mass of 431.172607 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Xanomeline tartrate are not detailed in the search results, it is known that Xanomeline binds with near identical affinity to all five of the muscarinic receptor subtypes . The evidence suggests that Xanomeline acts preferentially in the central nervous system as a functionally selective partial agonist at the M1 and M4 muscarinic receptors .


Physical And Chemical Properties Analysis

Xanomeline is an achiral and lipophilic small molecule with a molecular weight of 281.4 . Its physical chemical properties, including low molecular weight, lipophilicity, and absence of hydrogen bond donors, favor its entry into the brain with a high brain to plasma ratio (> 10:1) .

科学的研究の応用

Antipsychotic Properties and Dopamine Regulation

  • Antipsychotic-Like Activity in Monkeys and Rodents : Xanomeline, a muscarinic M1/M4 receptor agonist, has demonstrated antipsychotic-like properties in nonhuman primates and rodents. It inhibits behavior induced by dopamine agonists without causing extrapyramidal side effects (EPS), suggesting its potential use in psychosis treatment (Andersen et al., 2003).
  • Inhibition of Dopamine Cells : Electrophysiological studies show that xanomeline inhibits A10 dopamine cells, which are implicated in psychotic disorders. This effect parallels that of antipsychotic drugs and suggests its utility in treating schizophrenia (Shannon et al., 2000).

Neuroprotection and Apoptosis Inhibition

  • Protection Against Oxygen-Glucose Deprivation : Xanomeline exhibits neuroprotective properties in cortical cells exposed to oxygen and glucose deprivation. It reduces oxidative stress and apoptosis, which are critical factors in neuronal injury (Xin et al., 2020).

Receptor Binding and Activation

  • Differential Kinetics at Muscarinic Receptors : Xanomeline shows persistent binding and activation at M1 and M2 muscarinic receptors, with varied kinetics and agonistic effects. This suggests a complex interaction with receptor subtypes, influencing its pharmacological profile (Jakubík et al., 2006).
  • Persistent Activation and Antagonism : The compound's binding to muscarinic receptors is characterized by long-lasting effects, including persistent activation and antagonism at specific receptor subtypes. This feature could be leveraged in therapeutic applications (Grant et al., 2005).

Cognitive and Behavioral Effects

  • Improvement in Cognitive Functions : Xanomeline has shown promise in improving cognitive functions, particularly in conditions like schizophrenia and Alzheimer’s disease, as evidenced by its impact on behavioral disturbances and social behavior (Mirza et al., 2006).

Novel Mechanisms and Therapeutic Implications

  • Role in Muscarinic Receptor Activation : The compound's unique mode of action, involving selective activation and binding to muscarinic receptors, opens avenues for novel therapeutic strategies in treating central nervous system disorders (Randáková et al., 2018).

Clinical Trials and Efficacy

  • Clinical Trials for Schizophrenia : Xanomeline has undergone clinical trials for its efficacy in treating schizophrenia. Its combination with trospium, a peripheral cholinergic antagonist, showed potential in reducing schizophrenia symptoms, although further studies are required for conclusive evidence (Shekhar et al., 2008).

作用機序

Xanomeline’s mechanism of action is hypothesized to be via rebalancing key neurotransmitter circuits, including acetylcholine, dopamine, and glutamate, which are disrupted in schizophrenia and related diseases . It primarily targets the muscarinic acetylcholine receptor family of five muscarinic receptor subtypes, which are designated M1-M5 .

Safety and Hazards

The safety data sheet for Xanomeline L-tartrate hydrate suggests that it should be handled with care to avoid dust formation and breathing in vapors, mist, or gas . In case of contact with skin or eyes, it should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water .

将来の方向性

Xanomeline tartrate is under investigation for the treatment of schizophrenia and psychosis related to Alzheimer’s disease . The Institute for Clinical and Economic Review (ICER) has posted a revised Evidence Report assessing the comparative clinical effectiveness and value of Xanomeline tartrate . The report suggests that Xanomeline tartrate has a novel mechanism of action, but there are significant uncertainties regarding long-term efficacy and safety .

特性

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS.C4H6O6/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;5-1(3(7)8)2(6)4(9)10/h8H,3-7,9-11H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSVWTMVMBGIHQ-LREBCSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1=NSN=C1C2=CCCN(C2)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165143
Record name Xanomeline tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xanomeline tartrate

CAS RN

152854-19-8
Record name Xanomeline tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152854198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanomeline tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XANOMELINE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B80W7AUT8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xanomeline tartrate
Reactant of Route 2
Xanomeline tartrate
Reactant of Route 3
Xanomeline tartrate
Reactant of Route 4
Xanomeline tartrate
Reactant of Route 5
Xanomeline tartrate
Reactant of Route 6
Xanomeline tartrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。